molecular formula C6H9NO2 B1206775 Isoguvacine CAS No. 64603-90-3

Isoguvacine

Numéro de catalogue: B1206775
Numéro CAS: 64603-90-3
Poids moléculaire: 127.14 g/mol
Clé InChI: KRVDMABBKYMBHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’isoguvacine est un composé chimique connu pour son rôle d’agoniste du récepteur de l’acide gamma-aminobutyrique de type A (GABAA). Il est principalement utilisé dans la recherche scientifique pour étudier les effets de la neurotransmission GABAergique. La formule moléculaire du composé est C6H9NO2 et sa masse molaire est de 127,143 g/mol . L’this compound est structurellement liée à d’autres composés GABAergiques tels que le muscimol et le gaboxadol .

Applications De Recherche Scientifique

Isoguvacine has a wide range of applications in scientific research, including:

Analyse Biochimique

Biochemical Properties

Isoguvacine plays a crucial role in biochemical reactions by binding to GABA A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound binds to the GABA A receptor with high affinity, activating it and causing an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing . The compound interacts with various subunits of the GABA A receptor, including alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing receptors .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neuronal cells, it enhances inhibitory neurotransmission by activating GABA A receptors, leading to reduced neuronal excitability. This effect is crucial in modulating synaptic transmission and maintaining the balance between excitation and inhibition in the brain . In non-neuronal cells, such as TM3 Leydig cells, this compound has been shown to increase cell proliferation via GABA A receptor activation . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with GABA A receptors.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA A receptor, a pentameric ion channel composed of various subunits. Upon binding, this compound induces a conformational change in the receptor, opening the chloride ion channel and allowing chloride ions to flow into the neuron . This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound’s action is similar to that of the natural neurotransmitter GABA, but it is more selective and potent in its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic administration of this compound can lead to improvements in tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. This compound has been found to be stable under laboratory conditions, maintaining its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces touch overreactivity and anxiety-like behaviors in mice . At higher doses, it may cause adverse effects such as sedation and motor impairment . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to GABAergic signaling. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on GABA A receptors . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to transport proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to GABA A receptors Its activity and function are closely associated with its localization to the GABA A receptor sites on the cell membrane . This localization is essential for its role in modulating inhibitory neurotransmission and maintaining cellular homeostasis.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’isoguvacine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réduction de l’ester éthylique de l’acide isonicotinique avec du tétrahydruroborate de sodium, suivie d’une hydrolyse acide pour produire de l’this compound . Les conditions de réaction impliquent généralement l’utilisation d’un substituant donneur d’électrons dans le cycle benzénique pour faciliter le processus d’hydrolyse .

Méthodes de production industrielle : La production industrielle d’this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait un contrôle minutieux des conditions de réaction afin de garantir un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes de purification serait essentielle pour une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : L’isoguvacine subit diverses réactions chimiques, notamment :

    Oxydation : L’this compound peut être oxydée pour former les acides carboxyliques correspondants.

    Réduction : Les réactions de réduction peuvent convertir l’this compound en ses dérivés alcooliques correspondants.

    Substitution : L’this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

    Substitution : Les agents halogénants comme le chlorure de thionyle peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’this compound peut produire des acides carboxyliques, tandis que la réduction peut produire des dérivés alcooliques.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

1,2,3,6-tetrahydropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDMABBKYMBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68547-97-7 (hydrochloride)
Record name Isoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30214855
Record name Isoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64603-90-3
Record name Isoguvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoguvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoguvacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOGUVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl 1,2,3,6-tetrahydro-4-pyridinecarboxylate (44.7 g, 234 mmol) in dichloromethane (200 mL) was treated with aqueous K2CO3 (saturated) and the phases were separated. The aqueous layer was dried under reduced pressure and the residue was triturated with dichloromethane (100×3 mL) and dissolved in methanol (100 mL). The solution was treated with a saturated solution of NaOH (10 g, 250 mmol) in methanol (250 mL) and sodium methoxide in methanol (0.5M, 200 mL, 100 mmol). After stirring at room temperature for two days, the mixture was concentrated under reduced pressure. The residue was triturated with methanol (200×5 mL) and dried under reduced pressure to provide the title compound. 1H NMR (300 MHz, CD3OD) δ 6.60 (m, 1H), 3.38 (m, 2H), 2.88 (m, 2H), 2.30 (m, 2H).
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isoguvacine
Reactant of Route 2
Isoguvacine
Reactant of Route 3
Reactant of Route 3
Isoguvacine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isoguvacine
Reactant of Route 5
Isoguvacine
Reactant of Route 6
Isoguvacine
Customer
Q & A

A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]

A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]

A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []

A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []

A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []

A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]

A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.